molecular formula C11H13FO2 B7905830 1-(2-Ethoxy-5-fluorophenyl)propan-1-one

1-(2-Ethoxy-5-fluorophenyl)propan-1-one

Cat. No.: B7905830
M. Wt: 196.22 g/mol
InChI Key: KCVBZSIVKXTGEY-UHFFFAOYSA-N
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Description

1-(2-Ethoxy-5-fluorophenyl)propan-1-one is an organic compound with the molecular formula C11H13FO2 It is a ketone derivative characterized by the presence of an ethoxy group and a fluorine atom on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Ethoxy-5-fluorophenyl)propan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2-ethoxy-5-fluorobenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, thereby optimizing the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Ethoxy-5-fluorophenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ketone group can yield secondary alcohols. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The ethoxy and fluorine substituents on the phenyl ring can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Secondary alcohols.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

1-(2-Ethoxy-5-fluorophenyl)propan-1-one has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Material Science: It is used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(2-ethoxy-5-fluorophenyl)propan-1-one depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The presence of the ethoxy and fluorine groups can influence the compound’s binding affinity and selectivity towards its molecular targets.

Comparison with Similar Compounds

    1-(2-Methoxy-5-fluorophenyl)propan-1-one: Similar structure but with a methoxy group instead of an ethoxy group.

    1-(2-Ethoxy-4-fluorophenyl)propan-1-one: Similar structure but with the fluorine atom in a different position on the phenyl ring.

Uniqueness: 1-(2-Ethoxy-5-fluorophenyl)propan-1-one is unique due to the specific positioning of the ethoxy and fluorine groups, which can significantly affect its chemical reactivity and biological activity compared to its analogs.

Biological Activity

1-(2-Ethoxy-5-fluorophenyl)propan-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial and anticancer activities, along with detailed research findings, case studies, and data tables.

This compound is characterized by its unique structure, which includes an ethoxy group and a fluorinated phenyl moiety. These functional groups contribute to its chemical reactivity and biological interactions.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, studies have shown that related phenylpropanoids possess activity against various bacterial strains:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli25 µg/mL
Compound BS. aureus15 µg/mL
This compoundP. aeruginosaTBD

These findings suggest that the presence of the ethoxy and fluorine groups may enhance the compound's ability to penetrate bacterial membranes and inhibit growth.

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. The compound has been tested against several cancer cell lines, demonstrating significant cytotoxic effects.

Case Study: Cytotoxicity in Cancer Cell Lines
In a study assessing the effects of this compound on MDA-MB-231 (breast cancer) and HeLa (cervical cancer) cells, the following results were observed:

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-23112.5Induction of apoptosis
HeLa10.0Cell cycle arrest at G2/M phase

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, which are critical pathways in cancer treatment.

The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells. The ethoxy group enhances lipophilicity, facilitating membrane penetration, while the fluorine atom may influence the compound's binding affinity to target proteins.

Molecular Docking Studies

Molecular docking studies have indicated that this compound can effectively bind to active sites of enzymes involved in cancer proliferation and bacterial metabolism, suggesting its potential as a lead compound for drug development.

Properties

IUPAC Name

1-(2-ethoxy-5-fluorophenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO2/c1-3-10(13)9-7-8(12)5-6-11(9)14-4-2/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCVBZSIVKXTGEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=C(C=CC(=C1)F)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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